Cas no 945652-35-7 (tert-butyl N-(2-hydroxycyclopentyl)carbamate)

Tert-butyl N-(2-hydroxycyclopentyl)carbamate is a versatile carbamate-protected intermediate used in organic synthesis and pharmaceutical research. Its key advantages include the presence of both a reactive hydroxyl group and a stable tert-butoxycarbonyl (Boc) protecting group, enabling selective functionalization while safeguarding the amine moiety. The cyclopentyl backbone offers conformational rigidity, which can be beneficial in designing bioactive molecules. The Boc group is easily cleaved under mild acidic conditions, facilitating further derivatization. This compound is particularly valuable in peptide synthesis and the development of chiral building blocks, where controlled deprotection and functional group compatibility are critical. Its well-defined structure ensures reproducibility in synthetic applications.
tert-butyl N-(2-hydroxycyclopentyl)carbamate structure
945652-35-7 structure
Product Name:tert-butyl N-(2-hydroxycyclopentyl)carbamate
CAS No:945652-35-7
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD09261198
CID:4660770
PubChem ID:494370
Update Time:2025-07-01

tert-butyl N-(2-hydroxycyclopentyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(2-hydroxycyclopentyl)carbamate
    • tert-butyl (2-hydroxycyclopentyl)carbamate
    • tert-Butyl 2-hydroxycyclopentylcarbamate
    • cis-2-N-Boc-aminocyclopentanol
    • trans-tert-butyl 2-hydroxycyclopentylcarbamate
    • rel-tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
    • TERT-BUTYL N-[(1S,2R)-2-HYDROXYCYCLOPENTYL]CARBAMATE
    • Carbamic acid, (2-hydroxycyclopentyl)-, 1,1-dimethylethyl ester, cis- (9CI)
    • 2-(Boc-amino)cyclopentanol
    • NSC617636
    • cis-tertbu
    • 1,1-Dimethylethyl N-(2-hydroxycyclopentyl)carbamate (ACI)
    • (2-Hydroxycyclopentyl)carbamic acid tert-butyl ester
    • tert-butyl(2-hydroxycyclopentyl)carbamate
    • CS-0102135
    • 945652-35-7
    • AKOS025149257
    • (1S,2S)-2-(Boc-amino)cyclopentanol
    • (1S,2R)-2-(Boc-amino)cyclopentanol
    • SY036510
    • DB-070646
    • MFCD11656037
    • SB14787
    • MFCD14155660
    • SY028484
    • tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate
    • EN300-43963
    • (1R,2S)-2-(Boc-amino)cyclopentanol
    • DTXSID70333251
    • SB12315
    • 155837-14-2
    • J-524338
    • cis-tertbutyl n2hydroxycyclopentyl]carbamate
    • MFCD09261198
    • DB-299081
    • SY028483
    • tert-butyl (1R,2R)-2-hydroxycyclopentyl
    • SB14786
    • SB14820
    • DB-064112
    • DB-144637
    • SY263201
    • MFCD11656038
    • 155890-37-2
    • MFCD13195019
    • F53297
    • SY006476
    • SCHEMBL4662240
    • SB12314
    • 155837-16-4
    • DB-063583
    • tert-butyl N-[trans-2-hydroxycyclopentyl]carbamate
    • tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamateabs
    • AS-66366
    • SB14821
    • tert-Butyl N-[cis-2-hydroxycyclopentyl]carbamate
    • MDL: MFCD09261198
    • Inchi: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
    • InChI Key: CGZQRJSADXRRKN-UHFFFAOYSA-N
    • SMILES: OC1CCCC1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.6

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tert-butyl N-(2-hydroxycyclopentyl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 0 °C; 5 h, 25 °C
Reference
Preparation of carboxamides as inhibitors of IRAK4 activity
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 20 °C
Reference
Preparation of heteroaryl ethers as pesticidal and herbicidal compounds and methods of use thereof
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  overnight, rt
Reference
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tert-butyl N-(2-hydroxycyclopentyl)carbamate Raw materials

tert-butyl N-(2-hydroxycyclopentyl)carbamate Preparation Products

tert-butyl N-(2-hydroxycyclopentyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:945652-35-7)tert-butyl N-(2-hydroxycyclopentyl)carbamate
Order Number:A931155
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:04
Price ($):239.0/556.0
Email:sales@amadischem.com

Additional information on tert-butyl N-(2-hydroxycyclopentyl)carbamate

tert-butyl N-(2-hydroxycyclopentyl)carbamate (CAS No. 945652-35-7): A Comprehensive Overview

tert-butyl N-(2-hydroxycyclopentyl)carbamate (CAS No. 945652-35-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 2-amino-1-cyclopentanol, is a valuable intermediate in the synthesis of various biologically active molecules, particularly those involved in the development of novel therapeutic agents.

The tert-butyl N-(2-hydroxycyclopentyl)carbamate molecule features a tert-butyl carbamate group attached to a 2-hydroxycyclopentyl moiety. The tert-butyl carbamate (Boc) group is a widely used protecting group in organic synthesis, known for its stability under a variety of reaction conditions and its ease of removal under acidic conditions. This makes tert-butyl N-(2-hydroxycyclopentyl)carbamate an ideal starting material for the synthesis of amino alcohols, which are crucial building blocks in the development of drugs targeting various diseases.

Recent studies have highlighted the importance of tert-butyl N-(2-hydroxycyclopentyl)carbamate in the synthesis of compounds with potential therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that the Boc-protected 2-amino-1-cyclopentanol derivative exhibited potent antiviral activity against several strains of influenza virus, making it a promising candidate for further development.

In another notable study, tert-butyl N-(2-hydroxycyclopentyl)carbamate was utilized in the synthesis of small molecules targeting neurodegenerative diseases. The research team at the University of California, San Francisco, developed a series of compounds derived from Boc-protected 2-amino-1-cyclopentanol that showed significant neuroprotective effects in cellular models of Parkinson's disease. These findings underscore the potential of tert-butyl N-(2-hydroxycyclopentyl)carbamate as a platform for developing new therapies for neurological disorders.

The structural versatility of tert-butyl N-(2-hydroxycyclopentyl)carbamate also makes it an attractive candidate for combinatorial chemistry approaches. Combinatorial libraries generated from this compound have been used to screen for compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This broad applicability has led to increased interest from both academic and industrial researchers in exploring the full potential of Boc-protected 2-amino-1-cyclopentanol derivatives.

In addition to its role as an intermediate in drug discovery, tert-butyl N-(2-hydroxycyclopentyl)carbamate has also been investigated for its own biological properties. Preliminary studies have shown that this compound exhibits moderate cytotoxic activity against certain cancer cell lines, suggesting that it may have direct therapeutic potential beyond its use as a synthetic intermediate. Further research is needed to fully elucidate the mechanisms underlying these biological effects and to determine their clinical relevance.

The synthesis of tert-butyl N-(2-hydroxycyclopentyl)carbamate typically involves several steps, including the protection of the amino group with tert-butyloxycarbonyl (Boc) reagent and subsequent functionalization of the hydroxy group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of 2-amino-1-cyclopentanol with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The resulting protected amino alcohol can then be further modified through various chemical transformations to generate a wide range of derivatives.

The purity and quality of tert-butyl N-(2-hydroxycyclopentyl)carbamate are critical factors that influence its performance in downstream applications. High-purity samples are typically obtained through careful purification techniques such as column chromatography or recrystallization. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to confirm the identity and purity of the final product.

In conclusion, tert-butyl N-(2-hydroxycyclopentyl)carbamate (CAS No. 945652-35-7) is a highly valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an essential tool for developing novel therapeutic agents targeting a wide range of diseases. As ongoing research continues to uncover new applications and biological activities associated with this compound, it is likely to remain an important focus area for both academic and industrial scientists in the coming years.

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Amadis Chemical Company Limited
(CAS:945652-35-7)tert-butyl N-(2-hydroxycyclopentyl)carbamate
A931155
Purity:99%/99%
Quantity:1g/5g
Price ($):239.0/556.0
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